

Comparative Efficacy of ZK756326 Dihydrochloride and Other CCR8 Agonists

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Compound of Interest

Compound Name: ZK756326 dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of the nonpeptide C-C chemokine receptor 8 (CCR8) agonist, **ZK756326 dihydrochloride**, with other notable CCR8 agonists, including the synthetic agonist LMD-009 and the endogenous ligand CCL1. The data presented is compiled from various publicly available studies to facilitate an objective evaluation of their performance in key functional assays.

Introduction to CCR8 Agonism

C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) predominantly expressed on regulatory T cells (Tregs) within the tumor microenvironment, as well as on Th2 cells and monocytes.^{[1][2]} Its activation by the endogenous chemokine CCL1 plays a crucial role in immune regulation, making it a significant target for immunotherapy and the treatment of inflammatory diseases.^{[1][3]} The development of potent and selective small molecule agonists, such as **ZK756326 dihydrochloride** and LMD-009, offers valuable tools for studying CCR8 signaling and therapeutic potential.

In Vitro Efficacy Comparison

The following table summarizes the quantitative data on the potency and efficacy of **ZK756326 dihydrochloride**, LMD-009, and CCL1 in various in vitro functional assays. These assays are critical for characterizing the pharmacological activity of CCR8 agonists.

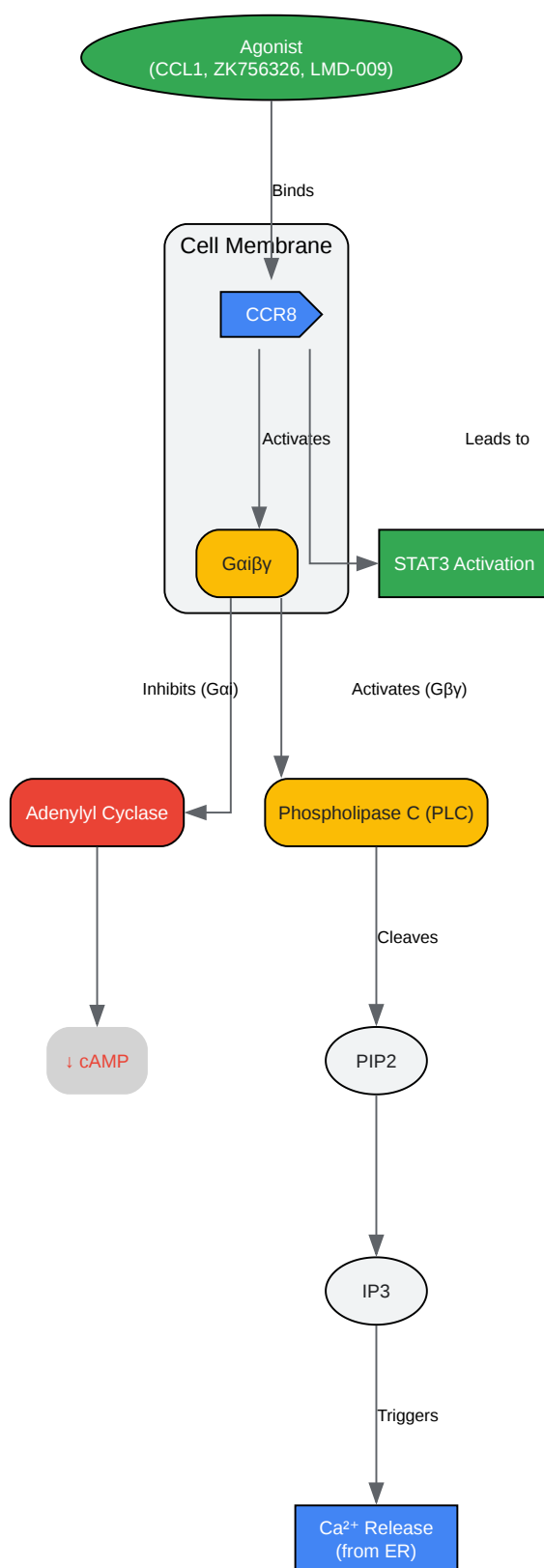
Agonist	Assay Type	Cell Line	Parameter	Value (nM)	Efficacy
ZK756326	Calcium Mobilization	U87 MG-CCR8	EC50	-	Full Agonist
Ligand Binding	-	IC50	1800	-	
LMD-009	Inositol Phosphate Accumulation	COS-7-CCR8	EC50	11	Full Agonist
Calcium Mobilization	CHO-CCR8	EC50	87	Full Agonist	
Ligand Binding	L1.2-CCR8	Ki	66	-	
CCL1 (I-309)	Inositol Phosphate Accumulation	COS-7-CCR8	EC50	8.7	Endogenous Full Agonist
G Protein Activation	FlpIn CHO-CCR8	EC50	46	Endogenous Full Agonist	
cAMP Inhibition	FlpIn CHO-CCR8	EC50	26	Endogenous Full Agonist	
β -arrestin2 Recruitment	FlpIn CHO-CCR8	EC50	21	Endogenous Full Agonist	

Note: Data is compiled from multiple sources and direct comparison should be made with caution, as experimental conditions may vary between studies.

CCR8 Signaling Pathway

CCR8, upon agonist binding, couples to inhibitory G proteins (G α i), initiating a downstream signaling cascade.[4] This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] Concurrently, the G $\beta\gamma$ subunits can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from

the endoplasmic reticulum, resulting in a measurable increase in intracellular calcium concentration. Furthermore, CCR8 signaling has been shown to involve the activation of the STAT3 pathway, which is crucial for the immunosuppressive functions of regulatory T cells.[2]



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CCR8 Gαi-Coupled Signaling Pathway

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

- Cell Preparation:
 - Culture cells expressing CCR8 (e.g., U87 MG, CHO) in appropriate media.
 - Plate the cells onto black-walled, clear-bottom 96-well or 384-well plates and culture overnight.
- Dye Loading:
 - Remove culture medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 3) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES and probenecid).
 - Incubate for 60 minutes at 37°C, protected from light.
- Agonist Stimulation and Detection:
 - Prepare serial dilutions of the CCR8 agonists (ZK756326, LMD-009, CCL1).
 - Using a fluorescence imaging plate reader (FLIPR) or a similar instrument, measure the baseline fluorescence.
 - Add the agonist solutions to the wells and immediately begin kinetic reading of fluorescence intensity (Excitation: ~488 nm, Emission: ~525 nm).
- Data Analysis:
 - The change in fluorescence intensity reflects the increase in intracellular calcium.

- Plot the dose-response curve and calculate the EC50 value, which represents the concentration of the agonist that elicits a half-maximal response.

Inositol Phosphate Accumulation Assay

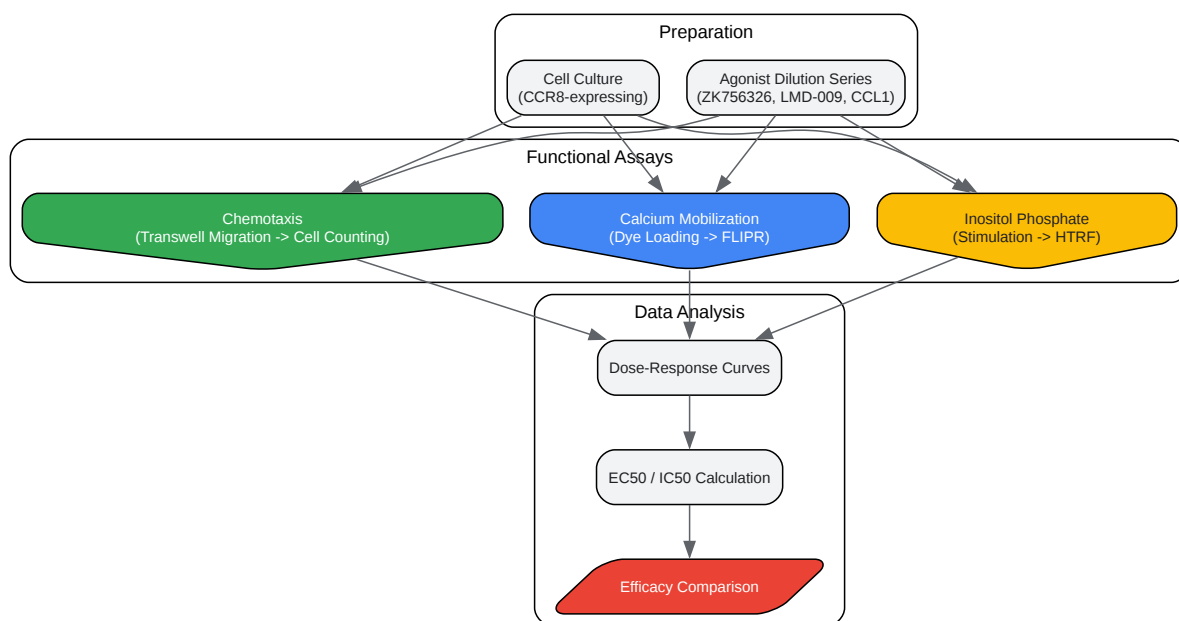
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable metabolite in the inositol phosphate signaling cascade, as a measure of Gq-coupled (or promiscuous G protein-coupled) receptor activation.

- Cell Culture:
 - Seed CCR8-expressing cells (e.g., transiently transfected COS-7 cells) into 96-well plates. [\[1\]](#)
- Cell Stimulation:
 - Wash the cells with a stimulation buffer.
 - Add the stimulation buffer containing LiCl (to prevent IP1 degradation) and the test agonists at various concentrations.
 - Incubate for a specified period (e.g., 90 minutes) at 37°C.
- Lysis and Detection:
 - Lyse the cells and perform a competitive immunoassay, often using Homogeneous Time-Resolved Fluorescence (HTRF®) technology.
 - In this assay, endogenous IP1 produced by the cells competes with a labeled IP1 tracer for binding to a specific antibody.
- Data Analysis:
 - The HTRF® signal is inversely proportional to the concentration of IP1 in the sample.
 - Generate a standard curve and determine the IP1 concentration for each agonist concentration to calculate the EC50 value.

Chemotaxis Assay

This assay assesses the ability of an agonist to induce directed migration of cells.

- Cell Preparation:
 - Use cells expressing CCR8, such as the lymphocyte cell line L1.2 or primary T cells.[\[1\]](#)
 - Resuspend the cells in an appropriate migration buffer.
- Assay Setup:
 - Use a Transwell chamber system with a polycarbonate filter (e.g., 5- μ m pore size).
 - Add the test agonists at various concentrations to the lower chamber.
 - Add the cell suspension to the upper chamber (the insert).
- Incubation:
 - Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell migration (e.g., 40 minutes to 3 hours).
- Quantification of Migrated Cells:
 - Collect the cells that have migrated to the lower chamber.
 - Count the migrated cells using a flow cytometer or a cell counter.
- Data Analysis:
 - Plot the number of migrated cells against the agonist concentration to determine the chemotactic response and the optimal concentration for migration.



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